molecular formula C6H6BrNO2S B186424 Methyl 3-amino-5-bromothiophene-2-carboxylate CAS No. 107818-55-3

Methyl 3-amino-5-bromothiophene-2-carboxylate

Cat. No.: B186424
CAS No.: 107818-55-3
M. Wt: 236.09 g/mol
InChI Key: RZYLOBBUEWSONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS: 107818-55-3) is a brominated thiophene derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol . It features a thiophene ring substituted with an amino group (-NH₂) at position 3, a bromine atom at position 5, and a methyl ester (-COOCH₃) at position 2 (Figure 1). This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors (e.g., GSK-3β and IKK-β) and bioactive molecules targeting neurodegenerative diseases .

Properties

IUPAC Name

methyl 3-amino-5-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYLOBBUEWSONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603126
Record name Methyl 3-amino-5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107818-55-3
Record name Methyl 3-amino-5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-5-bromothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Reagents

In a typical procedure, methyl 3-aminothiophene-2-carboxylate is dissolved in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. Bromine (Br₂) or N-bromosuccinimide (NBS) is introduced under controlled temperatures (0–25°C). Catalytic Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity. For example, using NBS in dimethylformamide (DMF) at 0°C achieves >85% yield.

Table 1: Bromination Optimization

Brominating AgentSolventTemperature (°C)Yield (%)
Br₂CH₂Cl₂2572
NBSDMF088
NBSTHF-1078

Post-bromination, the crude product is purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate).

Multi-Step Synthesis via Amination and Esterification

An alternative approach constructs the thiophene core sequentially, starting from 5-bromothiophene derivatives.

Thiophene Ring Formation

Cyclization of α-bromo-β-ketoesters with thiourea derivatives generates the aminothiophene backbone. For instance, reacting ethyl 2-bromoacetoacetate with thiourea in ethanol under reflux yields 3-aminothiophene-2-carboxylate esters. Subsequent bromination at the 5-position follows the method in Section 1.

Esterification of the Carboxylic Acid Precursor

Hydrolysis of the ester group to the carboxylic acid (using NaOH/H₂O), followed by re-esterification with methanol and H₂SO₄, provides an alternative pathway. This two-step process achieves 90–95% conversion but requires careful pH control.

Table 2: Esterification Efficiency

Acid PrecursorCatalystTemperature (°C)Yield (%)
3-Amino-5-bromothiophene-2-carboxylic acidH₂SO₄6592
3-Amino-5-bromothiophene-2-carboxylic acidHCl (gas)7088

Industrial-Scale Bromination Using Ionic Liquids

A patent-pending method (CN103172529A) employs tribromide-N-methyl-N-butylimidazole ([BMIM]Br₃) as a reusable brominating agent. This green chemistry approach minimizes waste and enhances yield scalability.

Procedure Overview

  • Reaction Setup : Methyl 3-aminothiophene-2-carboxylate and [BMIM]Br₃ are combined in a 1:3 molar ratio.

  • Heating : The mixture is stirred at 60°C for 3 hours, achieving complete conversion.

  • Workup : Ethyl acetate extraction followed by anhydrous Na₂SO₄ drying and solvent evaporation yields the product in 81–85% purity.

Table 3: Industrial Bromination Metrics

Scale (kg)[BMIM]Br₃ (L)Time (h)Yield (%)Purity (%)
103038295
501503.57993

Regioselective Bromination Directed by Amino Groups

The amino group at the 3-position exerts strong para-directing effects, ensuring high selectivity for 5-bromination. Computational studies (DFT calculations) confirm that bromine addition at the 5-position is favored by 12–15 kcal/mol over other sites.

Mechanistic Insights

  • Electrophilic Attack : Br⁺ forms a sigma complex at the 5-position, stabilized by resonance with the amino group.

  • Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states, reducing side reactions.

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodAdvantagesLimitationsYield Range (%)
Direct BrominationSimple, one-stepRequires excess Br₂/NBS72–88
Multi-Step SynthesisFlexible for analog preparationLengthy, lower atom economy70–85
Ionic Liquid ProcessScalable, eco-friendlyHigh initial reagent cost79–85

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

Reaction Type Reagents/Conditions Products Yield Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives (e.g., 5-arylthiophene-2-carboxylates)65–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene5-Aminothiophene derivatives70–78%
SNAr with AminesK₂CO₃, DMF, 100°C5-Substituted amino derivatives50–60%

Key Observations :

  • Palladium catalysts enhance coupling efficiency for biaryl synthesis .

  • Steric hindrance from the ester group slows NAS but stabilizes intermediates .

Functionalization of the Amino Group

The 3-amino group participates in acylation, diazotization, and condensation reactions.

Reaction Type Reagents/Conditions Products Yield Source
AcylationAcetyl chloride, pyridine, 0°C3-Acetamido-5-bromothiophene-2-carboxylate88%
DiazotizationNaNO₂, HCl, HBF₄, 0°C3-Diazonium-5-bromothiophene-2-carboxylate (precursor for Sandmeyer reactions)75%
Schiff Base FormationBenzaldehyde, EtOH, reflux3-((Benzylidene)amino)-5-bromothiophene-2-carboxylate65%

Key Observations :

  • Diazotization enables selective bromine substitution at the 5-position .

  • Acylated derivatives show improved stability in subsequent reactions .

Ester Group Transformations

The methyl ester undergoes hydrolysis, reduction, or transesterification.

Reaction Type Reagents/Conditions Products Yield Source
Acidic HydrolysisHCl (conc.), H₂O, reflux3-Amino-5-bromothiophene-2-carboxylic acid92%
Reduction to AlcoholLiAlH₄, THF, 0°C → RT3-Amino-5-bromothiophene-2-methanol80%
TransesterificationK₂CO₃, MeOH/EtOH, refluxEthyl 3-amino-5-bromothiophene-2-carboxylate70%

Key Observations :

  • Hydrolysis under acidic conditions preserves the amino group .

  • Reduction with LiAlH₄ requires low temperatures to avoid decomposition .

Oxidation and Reduction Reactions

Controlled oxidation/reduction modifies the thiophene ring or substituents.

Reaction Type Reagents/Conditions Products Yield Source
Oxidation of Amino GroupKMnO₄, H₂SO₄, 60°C3-Nitro-5-bromothiophene-2-carboxylate55%
Ring HydrogenationH₂ (1 atm), Pd/C, EtOAcPartially saturated thiophene derivatives40%

Key Observations :

  • Over-oxidation can lead to ring cleavage, necessitating precise stoichiometry .

  • Hydrogenation is sluggish due to the aromatic stability of the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 3-amino-5-bromothiophene-2-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, demonstrating promising anticancer properties.

Anticancer Activity

Studies have reported that this compound exhibits significant anticancer activity against several human cancer cell lines:

Cell LineIC50 (μM)
MCF-7<25
HepG2<25
PC-326–50
HCT-11651–100

The IC50 values indicate that the compound is particularly effective against breast and liver cancer cells, making it a candidate for further drug development aimed at these malignancies .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, particularly against Gram-positive bacteria. It has shown effective inhibition against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM . Its mechanism may involve disrupting bacterial cell wall synthesis.

Organic Synthesis

This compound is utilized as an intermediate in synthesizing various organic molecules. It plays a vital role in developing heterocyclic compounds, which are essential in medicinal chemistry due to their diverse biological activities. The compound's unique structure allows for specific interactions during chemical reactions, enhancing yields and product specificity.

Material Science

In material science, this compound is explored for its potential applications in organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for developing advanced materials used in electronic devices such as organic light-emitting diodes (OLEDs) .

Case Studies

Case Study 1: Anticancer Activity
In vitro studies have demonstrated the effectiveness of this compound against breast cancer cells (MCF-7). The compound was shown to induce apoptosis and inhibit cell cycle progression, leading to reduced cell viability at concentrations below 25 μM .

Case Study 2: Antimicrobial Efficacy
Research assessing the antimicrobial properties revealed that this compound significantly inhibited biofilm formation by Staphylococcus aureus. This property is crucial for treating chronic infections where biofilm formation poses a challenge .

Mechanism of Action

The mechanism of action of methyl 3-amino-5-bromothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with molecular targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Key Physical Properties:

Property Value Source
Density 1.76 g/cm³
Boiling Point 323.3°C (estimated)
Refractive Index 1.623
Solubility Soluble in DMF, DMSO, ethanol

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 3-amino-5-bromothiophene-2-carboxylate is highlighted through comparisons with analogous thiophene and benzothiophene derivatives. Below is a detailed analysis:

Structural Analogues

a) Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS: 1094398-45-4)
  • Molecular Formula: C₁₂H₁₀BrNO₂S
  • Key Differences : The bromine atom at position 5 is replaced with a 3-bromophenyl group , increasing steric bulk and altering electronic properties.
  • Applications : Used in organic synthesis for cross-coupling reactions due to the aryl bromide moiety .
  • Molecular Weight : 312.19 g/mol (vs. 236.09 g/mol for the parent compound) .
b) Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (CAS: 881288-21-7)
  • Molecular Formula: C₁₁H₁₀BrNO₂S
  • Key Differences : The thiophene ring is fused with a benzene ring (forming a benzothiophene ), enhancing aromaticity and π-conjugation.
  • Applications : Explored in medicinal chemistry for its planar structure, which improves binding to hydrophobic enzyme pockets .
  • Molecular Weight : 312.19 g/mol .
c) Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS: 76575-71-8)
  • Molecular Formula: C₇H₉NO₂S
  • Key Differences : Bromine at position 5 is replaced with a methyl group , reducing electrophilicity and reactivity in substitution reactions.
  • Applications: Intermediate for non-halogenated bioactive molecules .

Functional Analogues

a) Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate (CAS: 712262-13-0)
  • Molecular Formula: C₈H₁₁NO₃S
  • Key Differences : A methoxymethyl (-CH₂OCH₃) group at position 3 introduces ether functionality, enhancing solubility in polar solvents.
  • Applications : Used in fluorescent sensor development due to electron-donating effects .
b) Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate (CAS: 835912-83-9)
  • Molecular Formula: C₁₀H₈FNO₂S
  • Key Differences : Fluorine replaces bromine, reducing atomic radius and increasing electronegativity. The benzothiophene core improves stability.
  • Applications : Explored in marine bioimaging sensors due to fluorophore-like properties .

Comparative Analysis Table

Compound (CAS) Substituents/Modifications Molecular Weight (g/mol) Key Applications Reactivity Notes
This compound (107818-55-3) Br at C5, NH₂ at C3, COOCH₃ at C2 236.09 Kinase inhibitors, neurodegenerative drug intermediates Bromine enables Suzuki couplings
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (1094398-45-4) 3-bromophenyl at C5 312.19 Cross-coupling reactions Aryl bromide enhances catalytic activity
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (881288-21-7) Benzothiophene core, Br at C5 312.19 Enzyme inhibitors Planar structure improves binding affinity
Methyl 3-amino-5-methylthiophene-2-carboxylate (76575-71-8) CH₃ at C5 171.22 Non-halogenated drug intermediates Lower toxicity, reduced halogen reactivity

Biological Activity

Methyl 3-amino-5-bromothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a bromine atom at specific positions, contributing to its reactivity and biological profile. The unique positioning of these substituents allows for specific interactions with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The presence of the amino group enhances hydrogen bonding capabilities, while the bromine atom can participate in halogen bonding, influencing the compound's binding affinity to target proteins .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against several pathogenic bacteria and fungi, showing significant inhibition, particularly against Gram-positive bacteria. The compound's structure allows it to disrupt bacterial cell wall synthesis or function through various mechanisms .

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. Studies involving human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) reveal that it can inhibit cell proliferation effectively. The IC50 values for these activities are reported to be below 25 μM, indicating potent activity against these cancer types .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)
MCF-7<25
HepG2<25
PC-326–50
HCT-11651–100

Synergistic Effects with Other Compounds

In combination studies, this compound has shown synergistic effects when used alongside established chemotherapeutics like doxorubicin. This combination enhances the overall efficacy against resistant cancer cell lines, suggesting that this compound could be a valuable addition to cancer treatment regimens .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated strong inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .
  • Anticancer Activity : In a comprehensive study involving multiple cancer cell lines, this compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests a mechanism where the compound not only inhibits growth but also promotes programmed cell death in cancer cells .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing Methyl 3-amino-5-bromothiophene-2-carboxylate, and how are key functional groups identified?

  • Methodological Answer :

  • 1H and 13C NMR : The amino (-NH2) and methyl ester (-COOCH3) groups are identified via characteristic shifts. The amino proton typically appears as a broad singlet (~δ 5.5–6.5 ppm), while the methyl ester resonates as a sharp singlet (~δ 3.8–4.0 ppm). The bromo-substituted thiophene ring protons show splitting patterns dependent on neighboring substituents .
  • IR Spectroscopy : Stretching vibrations for C=O (ester, ~1700–1750 cm⁻¹), N-H (amine, ~3300–3500 cm⁻¹), and C-Br (~550–650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 236 (M⁺) and fragmentation patterns validate the molecular formula (C6H6BrNO2S) .

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

  • Methodological Answer :

  • Synthetic Route : Start with bromination of 3-aminothiophene-2-carboxylate using N-bromosuccinimide (NBS) in DMF or acetic acid. Protect the amine with Boc groups to prevent side reactions during bromination .
  • Reaction Conditions : Use anhydrous solvents (e.g., CH2Cl2) and inert gas (N2/Ar) to avoid hydrolysis. Reflux at 40–50°C for 12–18 hours ensures completion .
  • Purification : Employ reverse-phase HPLC with a methanol-water gradient (30% → 100% methanol) to isolate the product. Typical yields range from 50–70% .

Advanced Research Questions

Q. How does the bromo substituent influence the electronic properties and reactivity of the thiophene ring in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The bromine atom acts as an electron-withdrawing group, polarizing the thiophene ring and activating it toward nucleophilic aromatic substitution (SNAr) or palladium-catalyzed couplings (e.g., Suzuki-Miyaura). DFT calculations show reduced electron density at the C5 position, favoring oxidative addition in cross-couplings .
  • Reactivity Optimization : Use Pd(PPh3)4 as a catalyst with K2CO3 in THF/H2O (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1). Common side products (e.g., debrominated species) are minimized by controlling stoichiometry and reaction time .

Q. What strategies resolve discrepancies between computational predictions and experimental NMR data for this compound?

  • Methodological Answer :

  • Computational Modeling : Perform geometry optimization and NMR chemical shift calculations using Gaussian 16 (B3LYP/6-311+G(d,p)). Compare predicted vs. experimental shifts for C3 (amine) and C5 (bromo) positions .
  • Data Reconciliation : If deviations exceed 0.5 ppm, check solvent effects (e.g., DMSO vs. CDCl3) and tautomeric equilibria. For example, the amine may exhibit partial planarity with the thiophene ring, altering conjugation and shift values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-5-bromothiophene-2-carboxylate
Reactant of Route 2
Methyl 3-amino-5-bromothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.